1,1,12,12-Dodecanetetracarboxylic acid
CAS No.: 68025-28-5
Cat. No.: VC3891102
Molecular Formula: C16H26O8
Molecular Weight: 346.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68025-28-5 |
|---|---|
| Molecular Formula | C16H26O8 |
| Molecular Weight | 346.37 g/mol |
| IUPAC Name | dodecane-1,1,12,12-tetracarboxylic acid |
| Standard InChI | InChI=1S/C16H26O8/c17-13(18)11(14(19)20)9-7-5-3-1-2-4-6-8-10-12(15(21)22)16(23)24/h11-12H,1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
| Standard InChI Key | UTCXESIWEYTBMM-UHFFFAOYSA-N |
| SMILES | C(CCCCCC(C(=O)O)C(=O)O)CCCCC(C(=O)O)C(=O)O |
| Canonical SMILES | C(CCCCCC(C(=O)O)C(=O)O)CCCCC(C(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1,1,12,12-Dodecanetetracarboxylic acid features a 12-carbon chain () with two carboxyl groups () at each terminal carbon (Figure 1). The symmetrical structure is represented by the SMILES notation , and its InChIKey (UTCXESIWEYTBMM-UHFFFAOYSA-N) confirms its stereochemical uniqueness . The molecular weight is 346.37 g/mol, and its predicted collision cross-section (CCS) in mass spectrometry ranges from 174.9 Ų () to 193.8 Ų () .
Table 1: Key Physicochemical Data
Synthesis and Production Methods
Chemical Synthesis
Traditional routes for synthesizing long-chain carboxylic acids often involve multi-step oxidation of alkanes or cyclic precursors. For example, dodecanedioic acid (DDDA) is produced via cyclododecane oxidation using nitric acid . Similarly, 1,1,12,12-dodecanetetracarboxylic acid could be synthesized through controlled oxidation of dodecane derivatives, though specific protocols remain underreported. Patent KR20140128363A describes the production of dodecanediol from lauryl lactone, suggesting potential pathways for functionalizing dodecane backbones .
Biotechnological Approaches
Recent advances in microbial engineering offer promising alternatives. Escherichia coli strains expressing CYP153A monooxygenase and AlkL transporters have been used to produce 1,12-dodecanediol from dodecane . Such systems could theoretically be adapted to introduce additional carboxyl groups via sequential oxidation steps. Candida tropicalis, known for oxidizing paraffin wax to DDDA, might also serve as a platform for tetracarboxylic acid production .
| Quantity | Price | Purity |
|---|---|---|
| 100 mg | $432 | 97% |
| 250 mg | $692 | 97% |
| 1 g | $1,730 | 97% |
Recent Research and Future Directions
Analytical Advancements
High-performance liquid chromatography (HPLC) methods using Newcrom R1 columns have been optimized for separating and quantifying the compound, achieving detection limits <1 µg/mL . Such techniques are critical for quality control in industrial settings.
Bioproduction Innovations
Fed-batch bioreactor systems utilizing E. coli have achieved 3.76 g/L of 1,12-dodecanediol in 68 hours . Adapting these systems to introduce additional carboxyl groups could revolutionize sustainable production of tetracarboxylic acids.
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